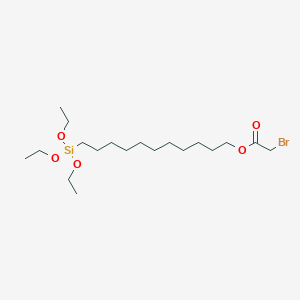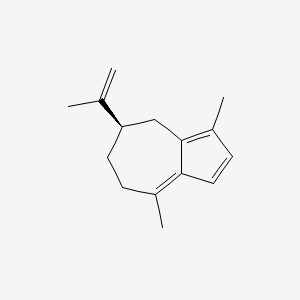
(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. The presence of the prop-1-en-2-yl group and the tetrahydroazulene core makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the prop-1-en-2-yl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of (5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4aS,5R)-4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares a similar core structure but differs in the degree of saturation and functional groups.
Valencene: Another bicyclic compound with similar aromatic properties but different substituents.
Uniqueness
(5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-4,5,6,7-tetrahydroazulene stands out due to its specific arrangement of functional groups and the presence of the prop-1-en-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
821777-98-4 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(5R)-3,8-dimethyl-5-prop-1-en-2-yl-4,5,6,7-tetrahydroazulene |
InChI |
InChI=1S/C15H20/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h6,8,13H,1,5,7,9H2,2-4H3/t13-/m1/s1 |
Clave InChI |
YYPAGJXSBOKKIL-CYBMUJFWSA-N |
SMILES isomérico |
CC1=C2C=CC(=C2C[C@@H](CC1)C(=C)C)C |
SMILES canónico |
CC1=C2C=CC(=C2CC(CC1)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


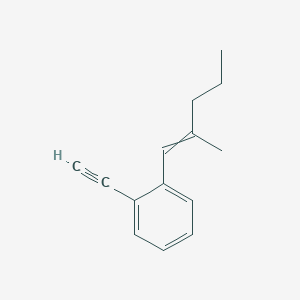
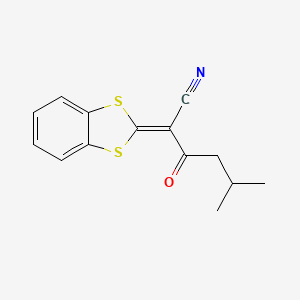
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
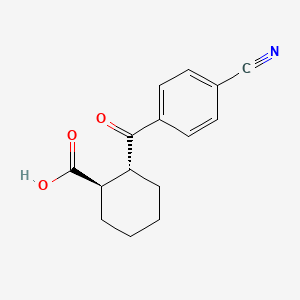
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
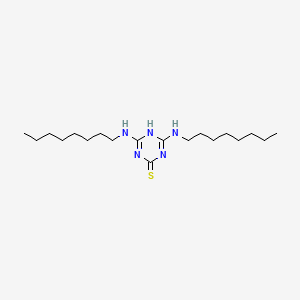
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
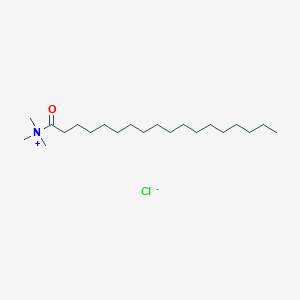
![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)
![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
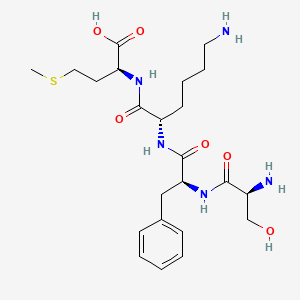
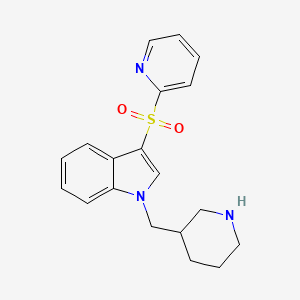
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
